molecular formula C13H16BrNO2 B592301 tert-Butyl 4-bromoindoline-1-carboxylate CAS No. 885272-46-8

tert-Butyl 4-bromoindoline-1-carboxylate

Cat. No. B592301
M. Wt: 298.18
InChI Key: DUZIJTYKDFFQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-bromoindoline-1-carboxylate” is a chemical compound with the molecular formula C13H16BrNO2 . It is used in research and has a CAS number of 885272-46-8 .


Synthesis Analysis

The synthesis of “tert-Butyl 4-bromoindoline-1-carboxylate” involves a mixture of 4-bromoindoline and (Boc)2O in MeCN. The mixture is stirred at room temperature overnight. After evaporation, the residue is dissolved in ethyl acetate, washed with water and brine. The organic layer is concentrated and purified by column chromatography on silica gel to give the product .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromoindoline-1-carboxylate” has been characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .


Physical And Chemical Properties Analysis

“tert-Butyl 4-bromoindoline-1-carboxylate” has a molecular weight of 298.18 g/mol . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.29, indicating its lipophilicity . It is soluble, with a solubility of 0.0386 mg/ml .

Scientific Research Applications

  • Synthesis of Complex Molecules : It's used in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, which is an important step in the synthesis of complex molecules (Padwa, Brodney, & Lynch, 2003).

  • Drug Development : The compound plays a role in the synthesis of unnatural amino acid derivatives, specifically in the creation of Triazolylalanine analogues, indicating its potential in drug discovery and design (Patil & Luzzio, 2017).

  • Chemical Transformations : It's involved in anionic cascade recyclizations, like the transformation of pyrazolo[5,1-c][1,2,4]triazines to various triazine systems, showing its utility in chemical synthesis and transformations (Ivanov, 2020).

  • Tumor Treatment : A derivative, tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, is used in the treatment of tumor viruses and the synthesis of CDK9 inhibitors and Ibrutinib, highlighting its significance in oncology (Hu et al., 2019).

  • Marine Drug Synthesis : This compound is involved in the synthesis of marine drugs, such as the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Thymidylate Synthase Inhibition : It's used in the synthesis of quinazoline antifolates inhibiting thymidylate synthase, which has implications in cancer therapy (Pawełczak et al., 1989).

  • Chemical Reactions and Synthesis : tert-Butyl 4-bromoindoline-1-carboxylate derivatives are used in various chemical reactions, like the synthesis of vinyl compounds and their further transformations (Moskalenko & Boev, 2014).

Safety And Hazards

The safety information for “tert-Butyl 4-bromoindoline-1-carboxylate” indicates that it has hazard statements H302-H315-H319-H335 . The signal word is “Warning” and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZIJTYKDFFQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680182
Record name tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromoindoline-1-carboxylate

CAS RN

885272-46-8
Record name 1,1-Dimethylethyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Y Yang, K Wang, H Chen, Z Feng - European Journal of Medicinal …, 2021 - Elsevier
The blockade of the PD-1/PD-L1 immune checkpoint pathway with small molecules is an emerging immunotherapeutic approach. A novel series of 4-phenylindoline derivatives were …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.